molecular formula C9H7BrFNO2 B13694902 6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13694902
M. Wt: 260.06 g/mol
InChI Key: KPKGNNGKSSRWQJ-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical compound offered for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold is recognized in medicinal chemistry as a rigid, planar structure that is valuable in drug discovery . Research indicates that this core structure can be used to develop compounds with potential anti-tumor activity, as the planar configuration may facilitate interaction with biological targets such as DNA, potentially leading to DNA damage in tumor cells . Furthermore, derivatives of this heterocyclic system have been explored as potent and selective inhibitors of kinases like CDK9, a target of interest in hematologic malignancies . The specific bromo and fluoro substituents on this molecule make it a versatile intermediate for further synthetic modification, for instance, via metal-catalyzed cross-coupling reactions, to create novel compounds for biological evaluation . Researchers can utilize this building block in the synthesis of more complex molecules to investigate new therapeutic agents.

Properties

Molecular Formula

C9H7BrFNO2

Molecular Weight

260.06 g/mol

IUPAC Name

6-bromo-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H7BrFNO2/c1-4-9(13)12-7-3-5(10)2-6(11)8(7)14-4/h2-4H,1H3,(H,12,13)

InChI Key

KPKGNNGKSSRWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a sequence of:

  • Construction of the benzoxazinone core
  • Introduction of halogen substituents (bromine and fluorine) at specific positions on the aromatic ring
  • Alkylation to introduce the methyl group at the 2-position of the oxazinone ring

This involves multi-step organic transformations including:

  • Halogenation reactions
  • Cyclization processes
  • Alkylation or methylation reactions

Preparation of the Benzoxazinone Core

The benzoxazinone ring system is typically prepared by cyclization of ortho-halogenated phenols with appropriate nitrogen-containing reagents under palladium-catalyzed carbonylation or other cyclization conditions.

  • A palladium-catalyzed carbonylation–cyclization sequence using ortho-halophenols and cyanamide has been shown to efficiently yield benzoxazinone derivatives under mild conditions without the need for external CO gas.
  • This method is advantageous for its mild reaction conditions, good substrate compatibility, and facile product isolation by precipitation.

Methylation at the 2-Position

  • The methyl group at the 2-position of the oxazinone ring is typically introduced via alkylation reactions.
  • One reported approach involves the methylation of the oxazinone nitrogen or carbon center using methylating agents after the formation of the benzoxazinone core.
  • Alternatively, methyl-substituted precursors can be used to build the ring system directly with the methyl group in place.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes Source
Benzoxazinone core formation Pd-catalyzed carbonylation of ortho-halophenol + cyanamide, mild conditions 70-80 Gas-free CO source, facile precipitation isolation
Bromination Use of ortho-bromophenol or selective bromination N/A Regioselective bromination at 6-position
Fluorination Starting with fluorophenol or electrophilic fluorination N/A Selective fluorination at 8-position
Methylation Alkylation with methylating agents or methyl-substituted precursors 60-83 Conditions: K2CO3, DMF, 60°C, 16-20h
Reduction Borane-THF, reflux 14h N/A Used for intermediate reduction in related syntheses

Research Findings and Methodological Insights

  • The palladium-catalyzed carbonylation–cyclization method offers a mild, efficient, and scalable route to benzoxazinone derivatives, avoiding the use of toxic CO gas and harsh conditions.
  • One-pot convergent synthesis protocols utilizing Mitsunobu reactions and sequential cyclization have been developed for related benzoxazinyl-oxazolidinones, achieving high yields and stereoselectivity, which could be adapted for benzoxazinone derivatives.
  • Alkylation and halogenation steps require careful control of reaction conditions to ensure regioselectivity and to avoid side reactions such as over-halogenation or demethylation.
  • Purification typically involves silica gel column chromatography, and yields vary depending on reaction scale and substrate purity.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different substituents replacing the halogen atoms.

Scientific Research Applications

®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action in biological systems.

Mechanism of Action

The mechanism of action of ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, leading to modulation of their activity. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
6-Bromo-8-fluoro-2-methyl-2H-benzo[...]-one Br (6), F (8), CH₃ (2) 261.08 (calculated) Not reported; inferred SAR studies
6-Bromo-5-fluoro-2H-benzo[...]-one Br (6), F (5) 246.03 Intermediate for TRPV1 ligands
8-Bromo-6-methoxy-2-methyl-2H-benzo[...]-one Br (8), OCH₃ (6), CH₃ (2) 272.09 Synthetic intermediate
6-Bromo-5-chloro-2H-benzo[...]-one Br (6), Cl (5) 262.49 Predicted pKa: 10.78
7-Bromo-6-nitro-2H-benzo[...]-one Br (7), NO₂ (6) 273.04 Potential anticancer agent
6-Acetyl-2H-benzo[...]-one COCH₃ (6) 205.21 Precursor for piperazine hybrids

Key Observations:

Halogen Effects :

  • Bromine at position 6 or 7 is common in bioactive compounds (e.g., anticancer agents in ).
  • Fluorine at position 5 (as in ) enhances metabolic stability and receptor binding compared to position 8 in the target compound.
  • Chlorine (e.g., ) increases molecular weight and lipophilicity but may reduce solubility.

Methoxy substituents (e.g., ) introduce hydrogen-bonding capabilities but reduce electrophilicity.

Biological Activity :

  • Bromo-nitro derivatives (e.g., ) show anticancer activity via kinase inhibition.
  • Fluorinated analogs (e.g., ) are explored as TRPV1 modulators for pain management.

Biological Activity

6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom at position 6
  • Fluorine atom at position 8
  • Methyl group at position 2

The molecular formula is C9H7BrFNO2C_9H_7BrFNO_2 with a molecular weight of approximately 260.06 g/mol. Its unique structure contributes to its pharmacological properties and biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study involving various derivatives showed that compounds with halogen substitutions demonstrated enhanced antiproliferative activity against several cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
6nA5495.9 ± 1.69
SW-4802.3 ± 5.91
MCF-75.65 ± 2.33
CisplatinA54915.37
SW-48016.1
MCF-73.2

The compound demonstrated a dose-dependent induction of apoptosis in the A549 cell line, with significant accumulation in the S-phase of the cell cycle observed through flow cytometric analysis .

The mechanism of action appears to involve the inhibition of key pathways associated with cell proliferation and survival. The presence of halogen atoms enhances binding affinity to target proteins, potentially affecting signaling pathways involved in cancer progression.

Study on Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) of related compounds revealed that the presence of electron-withdrawing groups such as bromine and fluorine significantly enhances biological activity. Compounds with substitutions at the para position on the phenyl ring exhibited greater efficacy compared to those with substitutions at the meta position .

Cytotoxicity Screening

In vitro cytotoxicity screening against normal lung cells (MRC-5) indicated a selective activity profile for certain derivatives, suggesting that modifications can lead to compounds that preferentially target cancer cells while sparing normal cells .

Q & A

Q. Table 1: Substituent Effects on Reactivity

PositionSubstituentReactivity Trend (Relative Rate)
6BrHigh (leaving group in Pd catalysis)
8FModerate (directs meta-substitution)
2CH₃Low (steric hindrance)

Basic: What spectroscopic techniques are used to confirm the structure of this compound, and what diagnostic signals are expected?

Answer:

  • ¹H NMR :
    • Methyl group (2-CH₃): Singlet at δ 1.3–1.5 ppm.
    • Benzoxazine protons: Doublets for H-5 (δ 6.8–7.1 ppm, J = 8.5 Hz) and H-7 (δ 7.2–7.4 ppm, J = 5.2 Hz) .
  • ¹³C NMR : Carbonyl (C-3) at δ 168–170 ppm; bromo/fluoro-substituted aromatic carbons at δ 115–125 ppm .
  • MS : Molecular ion peak at m/z 261 (M⁺), with fragments at m/z 183 (loss of Br) and 154 (loss of F) .

Advanced: What strategies enable regioselective functionalization of the benzoxazine core in one-pot reactions?

Answer:

  • Copper(I)-Catalyzed Click Chemistry : A one-pot approach using CuI (10 mol%) in DMF at 80°C couples alkynes (e.g., propargyl derivatives) to the oxazine ring, achieving >85% regioselectivity for position 7 .
  • Protection-Deprotection : Temporary protection of the carbonyl (e.g., acetylation) allows selective bromination at position 5. Subsequent deprotection restores the oxazinone .

Basic: What assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial Screening : Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Anticancer Activity : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., TRPV1 modulation) .

Advanced: How can molecular docking predict target interactions, and what parameters enhance model accuracy?

Answer:

  • Target Selection : Prioritize proteins with halogen-binding pockets (e.g., kinases, GPCRs). The bromo group often forms halogen bonds with backbone carbonyls (e.g., TRPV1, PDB: 3K4Q) .
  • Docking Workflow :
    • Ligand Preparation : Assign partial charges (AM1-BCC) and optimize geometry (DFT/B3LYP).
    • Grid Generation : Focus on active sites with 20 ų boxes.
    • Scoring : Use Glide SP/XP or AutoDock Vina, with MM/GBSA refinement for ΔG binding .
  • Key Parameters : Van der Waals scaling (0.8–1.0), electrostatic contributions (ε=4), and solvation models (GBSA vs. PBSA) .

Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?

Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (F, Br) : Enhance metabolic stability but reduce solubility (logP >2.5).
    • Methyl Group (C-2) : Increases steric bulk, reducing off-target binding (e.g., CYP450 inhibition drops by 40%) .

Q. Table 2: SAR of Benzoxazine Derivatives

DerivativeSubstituentsIC₅₀ (μM, HeLa)logP
Parent Compound6-Br, 8-F, 2-CH₃12.32.7
6-Cl, 8-F, 2-CH₃6-Cl, 8-F, 2-CH₃18.92.9
6-Br, 8-OH, 2-CH₃6-Br, 8-OH, 2-CH₃8.51.2

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